N-(4-ethylbenzyl)alanine

Description

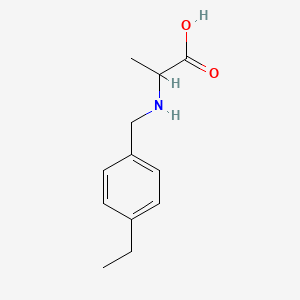

N-(4-Ethylbenzyl)alanine is a derivative of the amino acid alanine, where the amino group is substituted with a 4-ethylbenzyl moiety. Its structure consists of a propanoic acid backbone (C3H7NO2) attached to a 4-ethylbenzyl group (C6H4-CH2CH2-).

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.273 |

IUPAC Name |

2-[(4-ethylphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-3-10-4-6-11(7-5-10)8-13-9(2)12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15) |

InChI Key |

MYPXVUWKSKEXHA-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CNC(C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in N-(4-nitrophenyl)-D-alanine enhances polarity and hydrogen-bonding capacity, critical for receptor binding in antiviral applications . Hydroxyl vs. Alkyl Groups: N-(4-hydroxyphenyl)-β-alanine derivatives form hydrazones for drug delivery , whereas alkyl chains (e.g., ethyl, methyl) may prioritize metabolic stability .

Synthesis Pathways: Alkylation or acylation of alanine’s amino group is a common strategy. For example, N-(4-methylbenzoyl)-β-alanine ethyl ester is synthesized via esterification , while hydrazone formation is employed for N-(4-hydroxyphenyl) derivatives .

Biological Activity: Antiviral Potential: N-(alanine) derivatives with aromatic substituents (e.g., sulfonamides in ) show SARS-CoV-2 spike protein binding via hydrogen bonds . The 4-ethylbenzyl group may similarly interact with hydrophobic pockets in viral proteins.

Research Findings and Contradictions

- Antiviral Mechanisms : While N-(4-nitrophenyl)-D-alanine and sulfonamide-alanine derivatives () demonstrate explicit antiviral activity , the biological role of alkyl-substituted analogs like this compound remains speculative. Contradictions arise in substituent compatibility; nitro groups favor polar interactions, whereas ethyl groups may hinder aqueous solubility .

- Synthetic Feasibility : highlights hydrazone formation for hydroxylated derivatives, but alkyl-substituted analogs may require protective group strategies to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.